molecular formula C12H12N2O4S B12209428 2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

Cat. No.: B12209428
M. Wt: 280.30 g/mol
InChI Key: OZQYTPWQEWAACU-UHFFFAOYSA-N
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Description

2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties .

Preparation Methods

The synthesis of 2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-ethyl-2,4-dioxothiazolidine with 2-aminobenzoic acid under specific reaction conditions. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid. The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial production methods may involve the use of microwave-assisted synthesis, which offers advantages such as reduced reaction times and improved yields. This method utilizes microwave irradiation to accelerate the reaction process, making it more efficient and environmentally friendly .

Chemical Reactions Analysis

2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions .

    Oxidation: The compound can be oxidized using hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction with sodium borohydride can yield the corresponding thiazolidine derivatives with reduced functional groups.

    Substitution: Halogenating agents can introduce halogen atoms into the aromatic ring, leading to the formation of halogenated derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes, leading to reduced inflammation or antimicrobial effects .

The molecular targets and pathways involved in its mechanism of action are still under investigation. studies suggest that the compound’s ability to modulate enzyme activity and receptor interactions plays a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

InChI

InChI=1S/C12H12N2O4S/c1-2-14-10(15)9(19-12(14)18)13-8-6-4-3-5-7(8)11(16)17/h3-6,9,13H,2H2,1H3,(H,16,17)

InChI Key

OZQYTPWQEWAACU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(SC1=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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